molecular formula C7H19Cl2NS B13743467 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride CAS No. 23563-73-7

2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride

Cat. No.: B13743467
CAS No.: 23563-73-7
M. Wt: 220.20 g/mol
InChI Key: RWQNPTACHKWROK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride involves the reaction of 2-chloroethanethiol with 3-ethylaminopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its thiol group, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It activates and reactivates the p53 protein, which plays a crucial role in cell cycle regulation and apoptosis. This mechanism is particularly beneficial in protecting normal tissues during cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride is unique due to its specific structure, which provides enhanced cytoprotective properties compared to its analogs. Its ability to scavenge ROS and activate p53 makes it particularly effective in reducing the side effects of chemotherapy and radiation therapy .

Properties

CAS No.

23563-73-7

Molecular Formula

C7H19Cl2NS

Molecular Weight

220.20 g/mol

IUPAC Name

5-(ethylamino)pentane-1-thiol;dihydrochloride

InChI

InChI=1S/C7H17NS.2ClH/c1-2-8-6-4-3-5-7-9;;/h8-9H,2-7H2,1H3;2*1H

InChI Key

RWQNPTACHKWROK-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCS.Cl.Cl

Origin of Product

United States

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